molecular formula C21H20N4O3 B11420427 Ethyl 4-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate

Ethyl 4-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate

Cat. No.: B11420427
M. Wt: 376.4 g/mol
InChI Key: OGMKDDGURCFOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is a complex organic compound that features a benzodiazole and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or an amine.

    Coupling of Benzodiazole and Pyrrole: The benzodiazole and pyrrole moieties are then coupled through a series of condensation reactions, often involving the use of coupling reagents such as EDCI or DCC.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

Ethyl 4-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate involves its interaction with specific molecular targets. The benzodiazole moiety can interact with DNA or proteins, potentially inhibiting their function. The pyrrole ring may also contribute to the compound’s binding affinity and specificity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carboxaldehyde share structural similarities and are known for their biological activities.

    Benzimidazole Derivatives: These compounds also feature a fused benzene and nitrogen-containing ring and have various pharmacological properties.

    Pyrrole Derivatives: Similar compounds include pyrrole-2-carboxylic acid, which is used in organic synthesis and medicinal chemistry.

Uniqueness

Ethyl 4-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is unique due to its combination of benzodiazole and pyrrole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 4-[3-hydroxy-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C21H20N4O3/c1-3-28-21(27)13-5-7-14(8-6-13)25-11-17(26)18(19(25)22)20-23-15-9-4-12(2)10-16(15)24-20/h4-10,22,26H,3,11H2,1-2H3,(H,23,24)

InChI Key

OGMKDDGURCFOJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=C(N3)C=C(C=C4)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.